Structural Characterization and NMR Analysis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: A Comprehensive Technical Guide
Structural Characterization and NMR Analysis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: A Comprehensive Technical Guide
Executive Summary
Imidazo[1,2-c]pyrimidine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting diverse pharmacological profiles ranging from antimicrobial agents[1] to epigenetic modulators such as PRC2 inhibitors[2]. Among these, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a highly specialized building block[3]. Unlike fully aromatic imidazo[1,2-c]pyrimidines, this compound features a partially saturated imidazoline ring (2,3-dihydro), which fundamentally alters its electron density, basicity, and spatial geometry.
This whitepaper provides an in-depth technical guide for the structural elucidation of this compound, focusing on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices, this guide establishes a self-validating framework for researchers and drug development professionals.
Structural and Physicochemical Properties
The core structure consists of a pyrimidine ring fused to a 2,3-dihydroimidazole (imidazoline) ring at the N3 and C4 positions of the original pyrimidine (designated as N4 and C8a in the fused system)[4]. The presence of the electron-donating 8-amino and 7-methyl groups creates a strong push-pull electronic effect across the pyrimidine π -system.
Table 1: Physicochemical Summary
| Property | Value | Structural Implication |
| IUPAC Name | 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine | Defines the exact regiochemistry of the substituents. |
| Molecular Formula | C7H10N4 | Confirmed by exact mass analysis. |
| Molecular Weight | 150.18 g/mol | Ideal low-molecular-weight fragment for drug discovery. |
| H-Bond Donors | 1 (-NH2 group) | Facilitates target protein interaction. |
| H-Bond Acceptors | 3 (N1, N4, N6) | High polarity dictates solvent choice for analysis. |
Analytical Workflow for Structural Characterization
To unambiguously confirm the structure, a systematic NMR workflow is required. The choice of solvent and pulse sequences is dictated by the molecule's polarity and the need to resolve quaternary carbons.
Caption: Step-by-step NMR characterization workflow for imidazo[1,2-c]pyrimidine derivatives.
Experimental Protocols: NMR Acquisition
The following self-validating protocol ensures high-fidelity spectral data, minimizing artifacts from solvent exchange or poor magnetic shimming.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 10–15 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-d6 (100 atom % D).
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Causality Check: DMSO-d6 is selected over CDCl3 due to the high polarity of the 8-amino group and the basic imidazoline nitrogen, which often lead to poor solubility and severe line broadening in non-polar solvents. Furthermore, DMSO prevents rapid proton exchange, allowing the observation of the -NH2 signal[5][6].
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Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to 0.00 ppm for both 1H and 13C calibration.
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1D NMR Acquisition:
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1H NMR: Acquire at 400 MHz or 600 MHz using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 32 to 64 scans.
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13C NMR: Acquire using power-gated decoupling (zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C7, C8, C8a).
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2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant ( nJCH ) to 8 Hz, which is ideal for detecting 2J and 3J carbon-proton correlations in heteroaromatic systems.
Nuclear Magnetic Resonance (NMR) Analysis
The structural assignment relies on the integration of 1D and 2D NMR data. The imidazo[1,2-c]pyrimidine scaffold presents unique chemical shift signatures[1][4].
1H NMR Spectral Signatures:
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Aliphatic Region: The 7-methyl group appears as a sharp singlet at approximately 2.20 ppm. The 2,3-dihydroimidazole ring protons (C2-H2 and C3-H2) form an AA'BB' spin system, typically presenting as two distinct multiplets around 3.80 ppm and 4.00 ppm due to their proximity to N1 and N4.
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Aromatic Region: The isolated H-5 proton on the pyrimidine ring is highly deshielded by the adjacent N4 and N6 atoms, appearing as a sharp singlet near 7.80 ppm.
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Exchangeable Protons: The 8-NH2 protons appear as a broad singlet between 5.50 and 6.50 ppm, which disappears upon the addition of D2O.
Table 2: Summarized 1H and 13C NMR Assignments (DMSO-d6)
| Position | 1H Shift (ppm) | Multiplicity & Integration | 13C Shift (ppm) | Assignment Notes |
| 7-CH3 | ~2.20 | s, 3H | ~18.0 | Shielded aliphatic methyl |
| C-2 | ~3.80 | m, 2H | ~50.0 | Aliphatic CH2, adjacent to N1 |
| C-3 | ~4.00 | m, 2H | ~48.0 | Aliphatic CH2, adjacent to bridgehead N4 |
| 8-NH2 | ~6.00 | br s, 2H | - | D2O exchangeable |
| C-5 | ~7.80 | s, 1H | ~140.0 | Highly deshielded aromatic CH |
| C-7 | - | - | ~152.0 | Quaternary, HMBC to 7-CH3 |
| C-8 | - | - | ~130.0 | Quaternary, ipso to NH2 |
| C-8a | - | - | ~148.0 | Bridgehead quaternary |
Mechanistic Insights: The Role of 2D NMR in Resolving Ambiguities
The primary analytical challenge in characterizing 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is differentiating the three quaternary carbons. 1D 13C NMR is insufficient because substituent effects in electron-rich pyrimidines can cause unpredictable shielding. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish a self-validating logical network of connectivities.
Caption: Key HMBC (2J and 3J) correlations for assigning quaternary carbons in the pyrimidine core.
Causality in HMBC Assignments:
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Identifying C8: The 7-CH3 protons will show a strong 2J correlation to C7 and a 3J correlation to C8. Simultaneously, the 8-NH2 protons will show a 2J correlation to C8 and 3J correlations to C7 and C8a. The intersection of these correlation networks unambiguously identifies C8 as the only carbon showing cross-peaks to both the methyl and amino protons.
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Confirming Ring Fusion: The isolated H-5 proton provides a critical 3J correlation to the bridgehead C8a, confirming the structural integrity of the fusion between the imidazoline and pyrimidine rings.
Conclusion
The structural validation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine requires a meticulous approach to NMR spectroscopy. By leveraging the specific solubility properties of the compound in DMSO-d6 and employing a robust 2D NMR framework, researchers can definitively map the connectivity of the saturated imidazoline ring and the highly substituted pyrimidine core. This self-validating methodology ensures the highest standards of scientific integrity for downstream drug development applications.
References
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Buy 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide (EVT-13254305) - EvitaChem (Contains Catalog Data for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine). EvitaChem. 3
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Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c] . Srce.hr. 1
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Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties . ResearchGate. 5
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Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives . ResearchGate.6
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CHM BOOK-化学宇宙-860721-60-4- (Molecular Weight Reference). CHM Book.
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US11485738B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors . Google Patents. 2
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Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction . PMC. 4
